molecular formula C22H20BrNO2 B2470301 N,N-dibenzyl-2-(4-bromophenoxy)acetamide CAS No. 392237-58-0

N,N-dibenzyl-2-(4-bromophenoxy)acetamide

Cat. No.: B2470301
CAS No.: 392237-58-0
M. Wt: 410.311
InChI Key: QMMROPPYSFYFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-2-(4-bromophenoxy)acetamide is a synthetic acetamide derivative characterized by a dibenzyl-substituted nitrogen atom and a 4-bromophenoxy group attached to the α-carbon of the acetamide backbone. The dibenzyl groups enhance steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N,N-dibenzyl-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c23-20-11-13-21(14-12-20)26-17-22(25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMROPPYSFYFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(4-bromophenoxy)acetamide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then reacted with dibenzylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N,N-dibenzyl-2-(4-bromophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The benzyl groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The structural uniqueness of N,N-dibenzyl-2-(4-bromophenoxy)acetamide lies in its dual benzyl groups and brominated aromatic ether. Key comparisons with similar compounds include:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Activities Reference ID
This compound C₂₂H₂₀BrNO₂ Dibenzyl-N, 4-bromophenoxy-O 418.31 g/mol High lipophilicity (predicted)
N-Allyl-2-(4-bromophenoxy)acetamide C₁₁H₁₂BrNO₂ Allyl-N, 4-bromophenoxy-O 270.12 g/mol Moderate repellent activity (inferred)
N-(4-Bromophenyl)acetamide C₈H₈BrNO 4-Bromophenyl-N 214.06 g/mol Crystallographic stability
N-{4-[Acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide C₂₀H₂₂BrN₂O₃ Acetyl-methylamino-N, bromo-dimethylphenoxy-O 426.31 g/mol Potential bioactivity (unconfirmed)
  • Steric Effects : Dibenzyl substitution introduces steric hindrance, which may limit enzymatic degradation, as seen in related insect repellents (e.g., N,N-diethyl-2-phenylacetamide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.